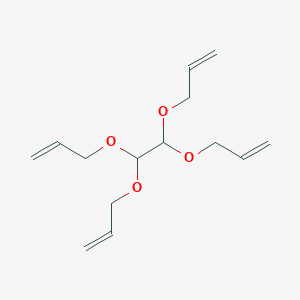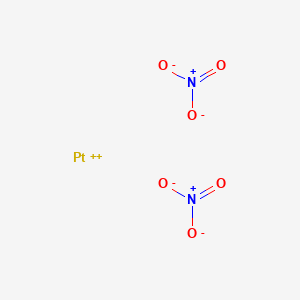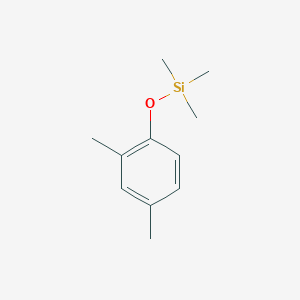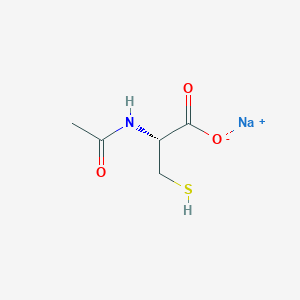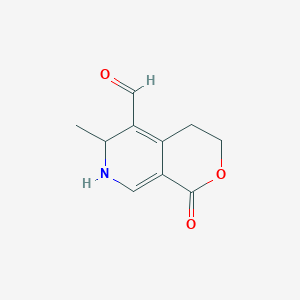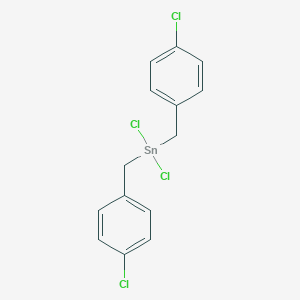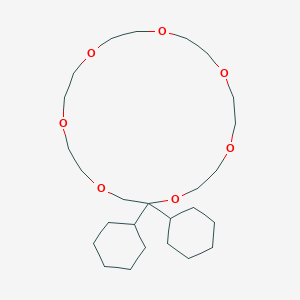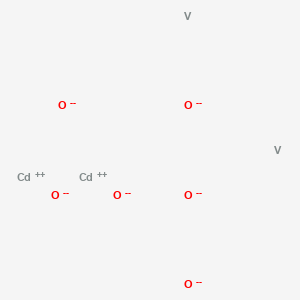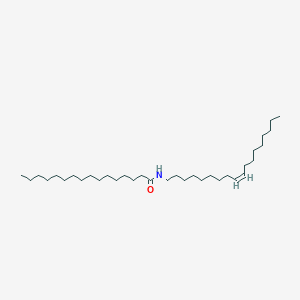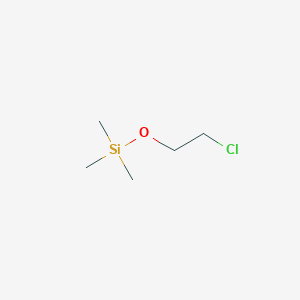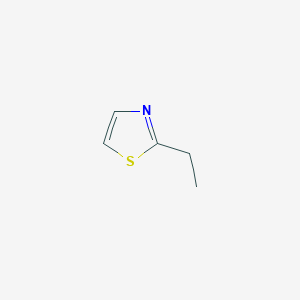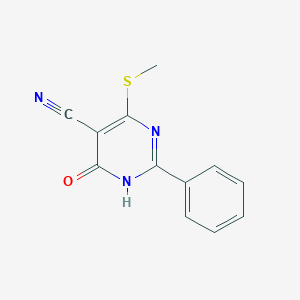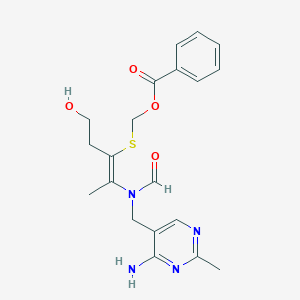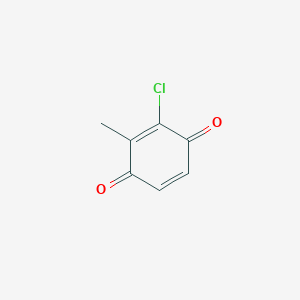
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione, also known as Clodinafop-propargyl, is a herbicide that belongs to the aryloxyphenoxypropionate family. This herbicide is widely used in agriculture to control weeds in cereal crops such as wheat and barley. Clodinafop-propargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants.
Mechanism Of Action
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants. By inhibiting this enzyme, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl prevents the synthesis of lipids and other essential molecules in the plant, leading to its death. This mechanism of action is selective to plants and does not affect animals or humans.
Biochemical And Physiological Effects
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been shown to have a low toxicity to animals and humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. However, research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl can have some effects on non-target organisms, such as earthworms and bees. These effects are generally mild and do not pose a significant risk to the environment.
Advantages And Limitations For Lab Experiments
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has several advantages for lab experiments. It is a highly effective herbicide, making it useful for studying the impact of herbicides on plant growth and development. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has some limitations for lab experiments. It is highly specific to plants and does not affect animals or humans, limiting its usefulness for studying the impact of herbicides on non-target organisms.
Future Directions
There are several future directions for research on 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. One area of research is the development of new herbicides based on the structure of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. Researchers are exploring new compounds that can inhibit the ACCase enzyme with greater specificity and efficacy. Another area of research is the impact of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on non-target organisms, such as soil microorganisms and aquatic organisms. Researchers are studying the long-term effects of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on these organisms and their impact on the environment. Finally, researchers are exploring new methods for the synthesis and purification of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl, with the aim of improving its yield and reducing its environmental impact.
Synthesis Methods
The synthesis of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl involves the reaction of 2-chloro-3-methylcyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl in high yield and purity.
Scientific Research Applications
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds in cereal crops, including grasses and broadleaf weeds. 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has also been studied for its impact on non-target organisms, such as earthworms and bees. Research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has a low toxicity to these organisms, making it a safer alternative to other herbicides.
properties
CAS RN |
19523-53-6 |
|---|---|
Product Name |
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C7H5ClO2 |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
2-chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChI Key |
JGMLZQOCEQPLNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
synonyms |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



